Febuxostat (sodium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Febuxostat (sodium): is a pharmaceutical compound primarily used for the management of chronic hyperuricemia in patients with gout. It is a non-purine selective inhibitor of the enzyme xanthine oxidase, which is responsible for the synthesis of uric acid. By inhibiting this enzyme, febuxostat reduces the levels of uric acid in the blood, thereby preventing the formation of uric acid crystals that can cause gout .
准备方法
Synthetic Routes and Reaction Conditions:
Initial Synthesis: The synthesis of febuxostat involves the reaction of 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid with various reagents.
Microneedle Formulation: Another innovative method involves the preparation of cubosomes of febuxostat using a bottom-up approach.
Industrial Production Methods:
化学反应分析
Types of Reactions:
Oxidation: Febuxostat undergoes oxidation reactions, particularly in the presence of hydrogen peroxide.
Reduction: The compound can also be reduced under specific conditions, although this is less common.
Substitution: Febuxostat can participate in substitution reactions, especially when reacting with halogenated compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Substitution: Halogenated compounds such as isobutane bromide are used in substitution reactions.
Major Products Formed:
Oxidation Products: The oxidation of febuxostat can lead to the formation of various oxidized derivatives.
Substitution Products: Substitution reactions can yield compounds with different functional groups replacing the original ones.
科学研究应用
Chemistry:
Analytical Chemistry: Febuxostat is used in the development and validation of analytical methods, such as high-performance liquid chromatography, for the determination of its concentration in pharmaceutical formulations.
Biology:
Cell Studies: Febuxostat has been studied for its effects on cellular processes, including its potential anti-inflammatory properties.
Medicine:
Gout Management: Febuxostat is primarily used for the treatment of chronic gout and hyperuricemia.
Cardiovascular Research: Recent studies have explored the cardiovascular safety profile of febuxostat, particularly in patients with pre-existing cardiovascular conditions.
Industry:
作用机制
Molecular Targets and Pathways:
Xanthine Oxidase Inhibition: Febuxostat selectively inhibits xanthine oxidase, an enzyme involved in the conversion of hypoxanthine to xanthine and subsequently to uric acid. .
Uric Acid Reduction: The inhibition of xanthine oxidase leads to decreased serum uric acid levels, preventing the formation of uric acid crystals that cause gout.
相似化合物的比较
Allopurinol: Allopurinol is another xanthine oxidase inhibitor used for the treatment of hyperuricemia and gout. .
Uloric: Uloric is a brand name for febuxostat and is used interchangeably with the generic name.
Uniqueness of Febuxostat:
Non-Purine Structure: Febuxostat’s non-purine structure differentiates it from allopurinol, making it suitable for patients who are intolerant to purine analogues.
Selective Inhibition: Febuxostat selectively inhibits both the oxidized and reduced forms of xanthine oxidase, providing a more comprehensive inhibition of uric acid production.
属性
分子式 |
C16H15N2NaO3S |
---|---|
分子量 |
338.4 g/mol |
IUPAC 名称 |
sodium;2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C16H16N2O3S.Na/c1-9(2)8-21-13-5-4-11(6-12(13)7-17)15-18-10(3)14(22-15)16(19)20;/h4-6,9H,8H2,1-3H3,(H,19,20);/q;+1/p-1 |
InChI 键 |
CNBCRDKBNDTWPM-UHFFFAOYSA-M |
规范 SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。